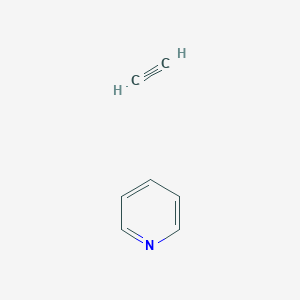
Acetylene--pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylene–pyridine (1/1) is a co-crystal formed from acetylene and pyridine in a 1:1 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while acetylene is the simplest alkyne with a triple bond between two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acetylene–pyridine (1/1) involves the reaction of acetylene with pyridine under controlled conditions. One method involves passing a mixture of acetylene and hydrogen cyanide through a red-hot tube, which was historically used to synthesize pyridine . Another approach is the direct interaction of acetylene and pyridine at low temperatures to form the co-crystal .
Industrial Production Methods: Industrial production of acetylene–pyridine (1/1) can be achieved through the controlled mixing of acetylene and pyridine in a reactor under specific temperature and pressure conditions. The process requires careful monitoring to ensure the correct stoichiometry and to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Acetylene–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives and acetylene oxidation products.
Reduction: Reduction reactions can convert the triple bond in acetylene to a double or single bond, forming different hydrocarbon derivatives.
Substitution: Pyridine’s nitrogen atom can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxide, acetic acid.
Reduction: Ethylene, ethane.
Substitution: Alkylpyridines, acylpyridines.
Wissenschaftliche Forschungsanwendungen
Acetylene–pyridine (1/1) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of acetylene–pyridine (1/1) involves its interaction with molecular targets through the pyridine ring and the reactive acetylene triple bond. Pyridine can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. Acetylene’s triple bond can participate in addition reactions, forming new chemical bonds and altering molecular structures .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic aromatic heterocycle with similar chemical properties but without the acetylene component.
Acetylene: A simple alkyne with high reactivity but lacking the aromatic stability of pyridine.
Pyridine Derivatives: Compounds like picoline and lutidine, which have additional methyl groups on the pyridine ring.
Uniqueness: Acetylene–pyridine (1/1) is unique due to its co-crystal structure, combining the reactivity of acetylene with the aromatic stability and biological activity of pyridine.
Eigenschaften
CAS-Nummer |
790665-58-6 |
|---|---|
Molekularformel |
C7H7N |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
acetylene;pyridine |
InChI |
InChI=1S/C5H5N.C2H2/c1-2-4-6-5-3-1;1-2/h1-5H;1-2H |
InChI-Schlüssel |
HFJASQBEIMATBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#C.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14223063.png)
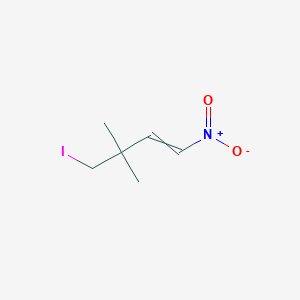


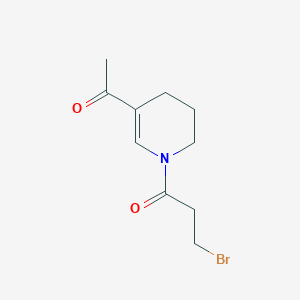
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
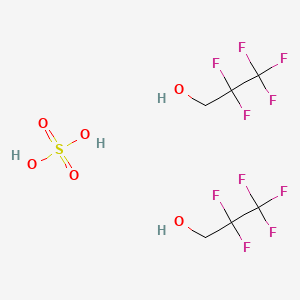
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)


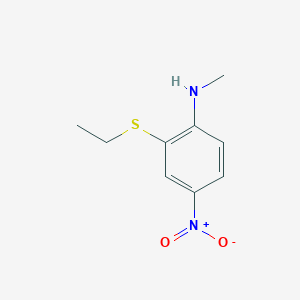
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
